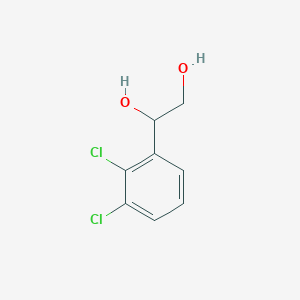

1-(2,3-Dichlorophenyl)ethane-1,2-diol

Description

1-(2,3-Dichlorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a diol group on an ethane backbone

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJPCNXLFFGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid.

Reduction: Formation of 1-(2,3-dichlorophenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)ethane-1,2-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The diol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- 1-(2,4-Dichlorophenyl)ethane-1,2-diol

- 1-(3,4-Dichlorophenyl)ethane-1,2-diol

- 1-(2,3-Dichlorophenyl)ethanol

Uniqueness: 1-(2,3-Dichlorophenyl)ethane-1,2-diol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.

Biological Activity

1-(2,3-Dichlorophenyl)ethane-1,2-diol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound has a molecular formula of CHClO. The presence of the diol functional group allows for various chemical transformations, which can influence its biological activity. The chlorine substituents on the aromatic ring may enhance its lipophilicity and modulate its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The diol group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or activating their functions. Additionally, the chlorine atoms may affect binding affinity and specificity towards different biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, it has shown significant activity against gram-positive bacteria and certain pathogenic fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. For example, studies have shown that it can inhibit the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| PC-3 | 20 |

Case Studies

Several studies have focused on the biological implications of this compound:

- Antifungal Activity : A study evaluated the antifungal properties of this compound against various filamentous fungi. Results indicated that it was particularly effective against Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes in vitro, which may have implications for drug metabolism .

- Toxicological Assessments : Toxicological evaluations revealed that while the compound exhibits antimicrobial properties, it also poses risks at higher concentrations. Long-term exposure studies indicated potential hepatotoxic effects in laboratory animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.